Conformational Specificity: Intramolecular N–H···F Hydrogen Bonding Enforces Planar Geometry Unique to the Ortho-Fluoro Isomer
Single-crystal X-ray diffraction studies on fluoroacetanilide analogs demonstrate that 2-fluoroacetanilide adopts a planar molecular conformation stabilized by an intramolecular N–H···F hydrogen bond [1]. In contrast, the 3-fluoro and 4-fluoro analogs adopt twisted conformations and engage in intermolecular hydrogen bonding networks [2]. This conformational difference is a direct consequence of the ortho-substitution pattern and is not observed in the meta or para isomers [3].
| Evidence Dimension | Molecular Conformation and Hydrogen Bonding Type |
|---|---|
| Target Compound Data | Planar conformation; Intramolecular N–H···F hydrogen bond |
| Comparator Or Baseline | 3-Fluoroacetanilide: Twisted conformation; Intermolecular hydrogen bonding; 4-Fluoroacetanilide: Twisted conformation; Intermolecular hydrogen bonding |
| Quantified Difference | Qualitative structural divergence: planar vs. twisted; intramolecular vs. intermolecular H-bonding |
| Conditions | Single-crystal X-ray diffraction at 123 K |
Why This Matters
Conformational rigidity and intramolecular hydrogen bonding in 2-fluoroacetanilide provide predictable solid-state properties and unique reactivity that are essential for reliable crystal engineering, formulation, and downstream synthetic transformations.
- [1] Chisholm, G., Kennedy, A. R., Beaton, L., & Brook, E. (2002). Structural motifs in acetoacetanilides: the effect of a fluorine substituent. Acta Crystallographica Section C: Crystal Structure Communications, 58(11), o645–o648. View Source
- [2] Chisholm, G., Kennedy, A. R., Beaton, L., & Brook, E. (2002). Structural motifs in acetoacetanilides: the effect of a fluorine substituent. Acta Crystallographica Section C: Crystal Structure Communications, 58(11), o645–o648. View Source
- [3] Chisholm, G., Kennedy, A. R., Beaton, L., & Brook, E. (2002). Structural motifs in acetoacetanilides: the effect of a fluorine substituent. Acta Crystallographica Section C: Crystal Structure Communications, 58(11), o645–o648. View Source
